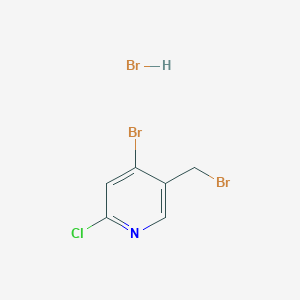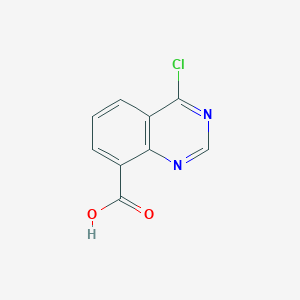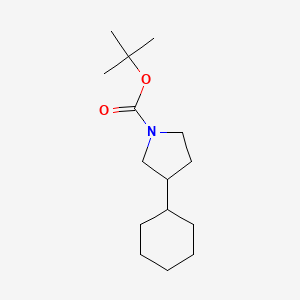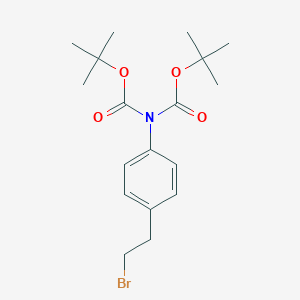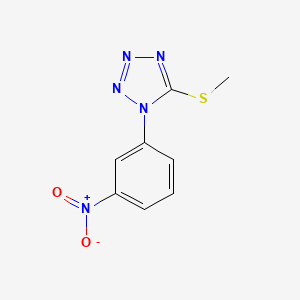
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methylthio group and a nitrophenyl group attached to the tetrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole typically involves the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, followed by the introduction of a methylthio group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
化学反应分析
Types of Reactions
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
相似化合物的比较
Similar Compounds
5-(Methylthio)-1-phenyl-1H-tetrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in a different position, potentially affecting its chemical and biological properties.
Uniqueness
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and applications compared to other similar compounds.
属性
分子式 |
C8H7N5O2S |
|---|---|
分子量 |
237.24 g/mol |
IUPAC 名称 |
5-methylsulfanyl-1-(3-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O2S/c1-16-8-9-10-11-12(8)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 |
InChI 键 |
NYWKOBLCNQRKCV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN=NN1C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


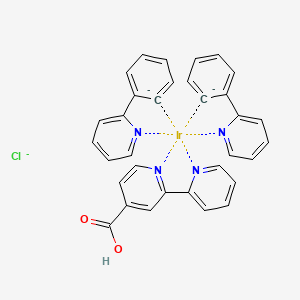
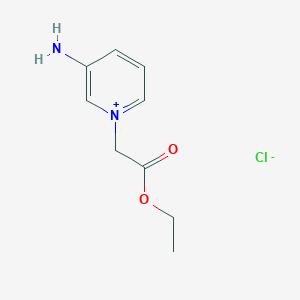


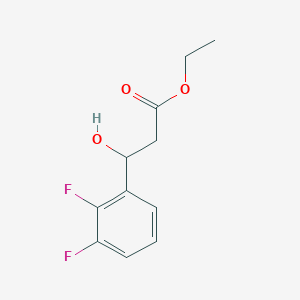
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
